Benzyl 3-aminocyclobutylcarbamate
Overview
Description
Benzyl 3-aminocyclobutylcarbamate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Benzyl 3-aminocyclobutylcarbamate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Benzyl 3-aminocyclobutylcarbamate has a predicted boiling point of 352.2±22.0 °C and a predicted density of 1.067±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Antitubercular Agents
A study highlighted the synthesis of 3-amino-5-benzylphenol derivatives, among which (3-benzyl-5-hydroxyphenyl)carbamates exhibited significant inhibitory activity against M. tuberculosis strains, suggesting their potential as new antitubercular agents (Cheng et al., 2019).
Anticancer Activities
Research on the synthesis of benzofuro[2,3- b]pyrazines revealed that one of the products exhibited excellent anticancer activity towards certain cell lines, indicating the relevance of such compounds in developing new anticancer drugs (Wang et al., 2019). Another study on metallo-carbene compounds, including benzyl-substituted variants, showed promising antibacterial and anticancer activity, suggesting their potential as novel drug candidates (Hackenberg & Tacke, 2014).
Enzyme Inhibition
A series of sulfamoyl carbamates and sulfamide derivatives demonstrated nanomolar inhibition constants against carbonic anhydrase I and II isoenzymes, highlighting the efficacy of benzylsulfamides as enzyme inhibitors (Göksu et al., 2014).
Antimicrobial Effects
Benzoxazole derivatives were evaluated for their antimicrobial activities against various microorganisms, including drug-resistant strains. Some compounds showed significant activity, indicating the potential of benzoxazole derivatives in antimicrobial drug development (Ertan-Bolelli et al., 2016).
properties
IUPAC Name |
benzyl N-(3-aminocyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQPBEFYUZWUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653862 | |
Record name | Benzyl (3-aminocyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminocyclobutylcarbamate | |
CAS RN |
1188264-84-7 | |
Record name | Benzyl (3-aminocyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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